molecular formula C13H14N2 B12143952 2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole CAS No. 107392-73-4

2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B12143952
CAS No.: 107392-73-4
M. Wt: 198.26 g/mol
InChI Key: NUYSCDYRHYLVIG-UHFFFAOYSA-N
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Description

5H-Pyrrolo[1,2-a]imidazole, 6,7-dihydro-2-(4-methylphenyl)- is a nitrogen-containing heterocyclic compound. It is characterized by a fused ring system that includes both pyrrole and imidazole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrrolo[1,2-a]imidazole, 6,7-dihydro-2-(4-methylphenyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction proceeds through an intramolecular cyclization to form the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

5H-Pyrrolo[1,2-a]imidazole, 6,7-dihydro-2-(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazole compounds. These products can have different properties and applications depending on the functional groups introduced .

Mechanism of Action

The mechanism of action of 5H-Pyrrolo[1,2-a]imidazole, 6,7-dihydro-2-(4-methylphenyl)- involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or bind to DNA, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyrrolo[1,2-a]imidazole, 6,7-dihydro-2-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent and its utility in various industrial applications .

Properties

CAS No.

107392-73-4

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C13H14N2/c1-10-4-6-11(7-5-10)12-9-15-8-2-3-13(15)14-12/h4-7,9H,2-3,8H2,1H3

InChI Key

NUYSCDYRHYLVIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3CCCC3=N2

Origin of Product

United States

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